

Practical applications of Fam-sams in metabolic research

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Compound of Interest

Compound Name: *Fam-sams*

Cat. No.: *B12381697*

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Part 1: FAM-SAMS Peptide for Measuring AMPK Activity

Application Note:

The **FAM-SAMS** peptide is a tool designed for the specific and sensitive measurement of AMP-activated protein kinase (AMPK) activity. AMPK is a central regulator of cellular energy homeostasis, making it a key target in metabolic research, particularly in the study of type 2 diabetes, obesity, and cancer.^{[1][2][3]} The **FAM-SAMS** peptide is a synthetic peptide based on the sequence surrounding Serine 79 of acetyl-CoA carboxylase, a primary phosphorylation target of AMPK.^{[4][5]} The peptide is labeled with a 5-carboxyfluorescein (FAM) fluorescent tag, allowing for the development of non-radioactive, high-throughput fluorescence-based assays to screen for AMPK activators and inhibitors.^{[6][7][8]}

Key Applications:

- Screening for novel small molecule activators or inhibitors of AMPK.
- Characterizing the kinetics of AMPK inhibition or activation.
- Assessing the effects of genetic or pharmacological interventions on AMPK activity in cell or tissue lysates.
- Validating the on-target activity of putative AMPK-modulating compounds.

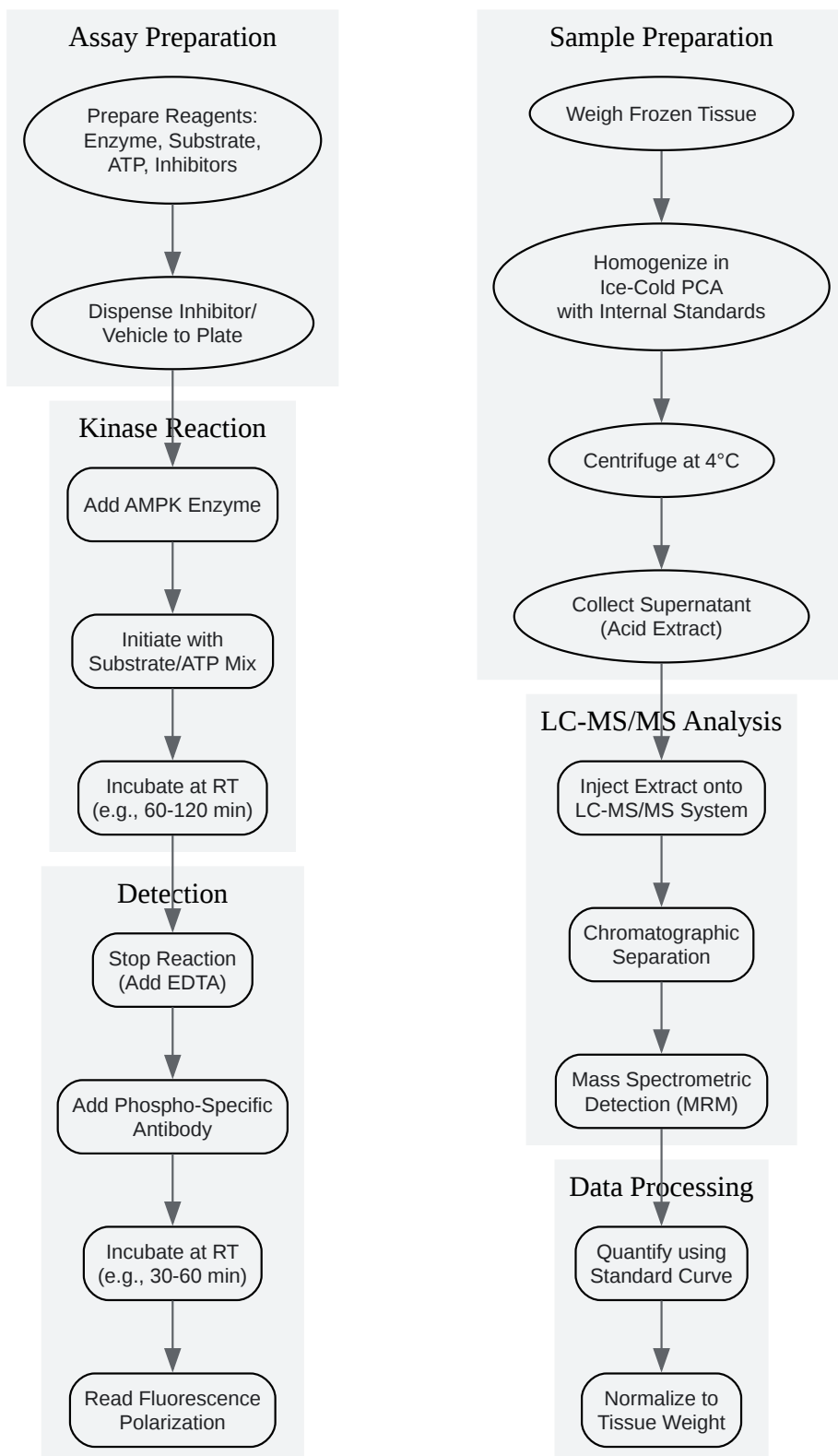
Protocol: Homogeneous Fluorescent AMPK Activity Assay

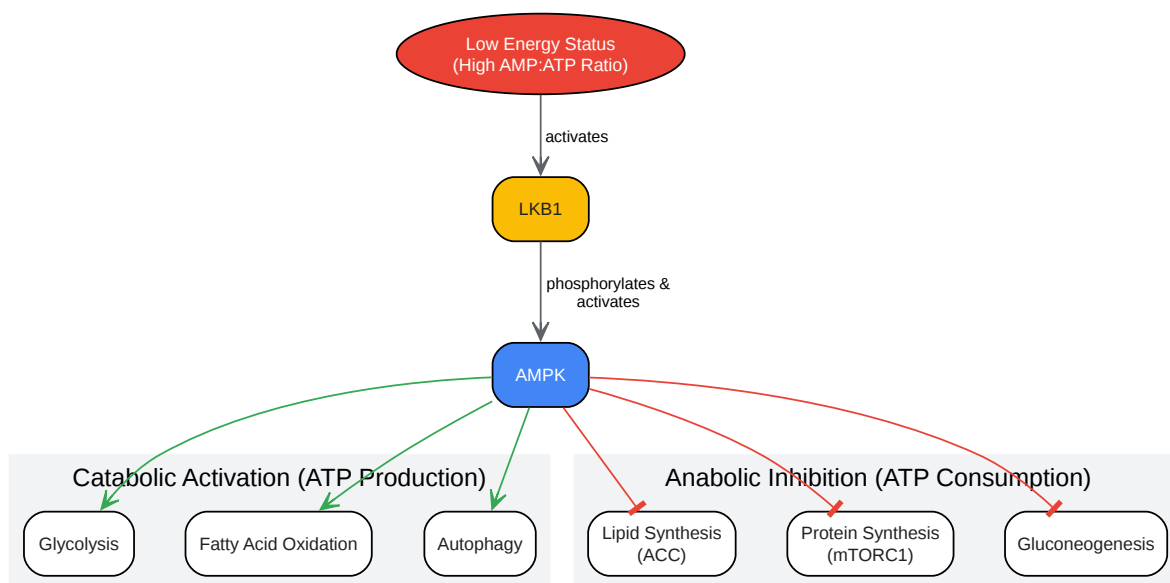
This protocol describes a method for measuring AMPK activity in a 96- or 384-well plate format using a **FAM-SAMS** peptide substrate. The assay is based on the principle of fluorescence polarization (FP). When the small, rapidly tumbling **FAM-SAMS** peptide is phosphorylated by AMPK, it can be bound by a larger antibody that specifically recognizes the phosphorylated sequence. This binding results in a slower tumbling rate and a corresponding increase in the fluorescence polarization signal.

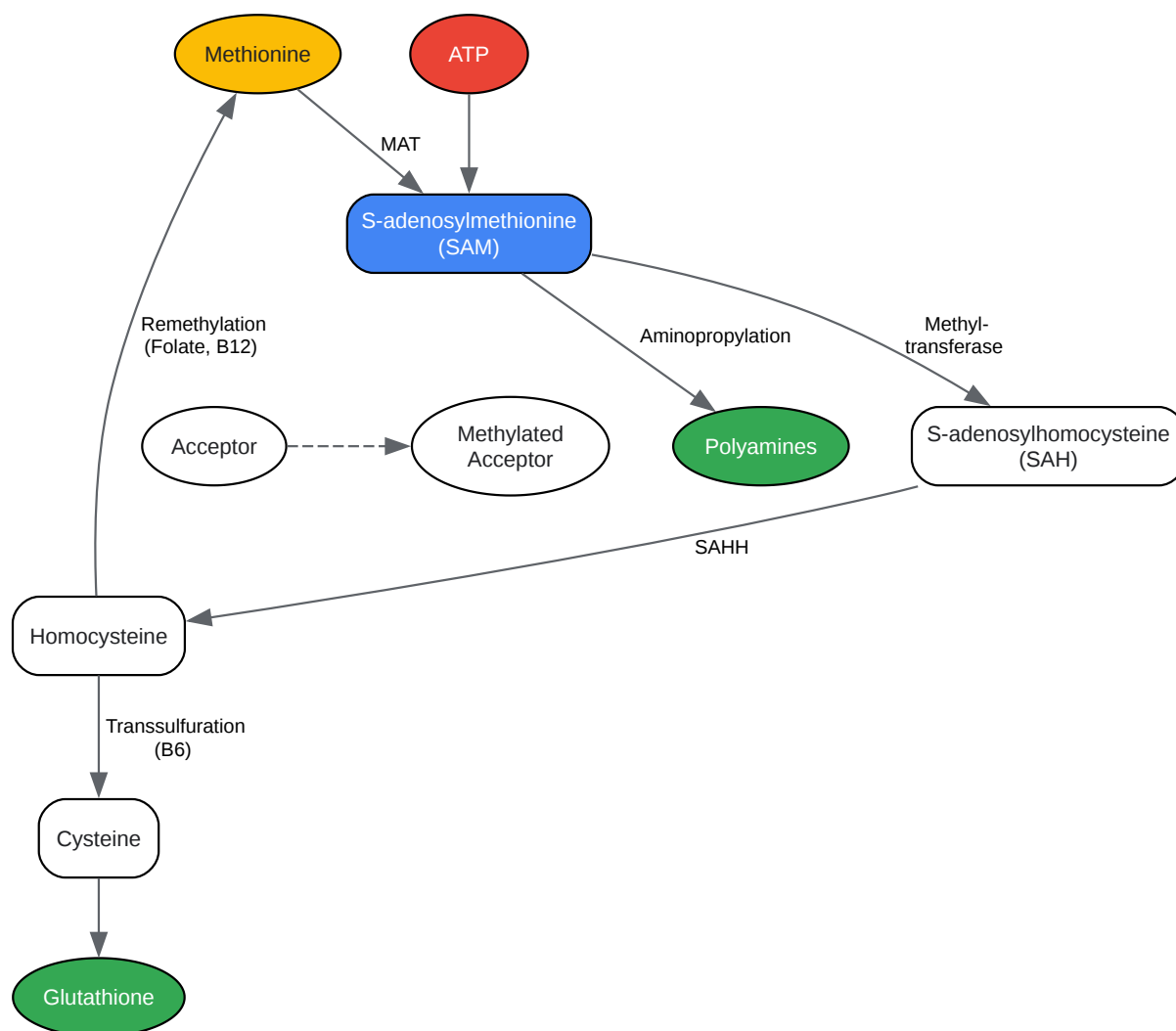
Materials:

- Recombinant human AMPK ($\alpha 1\beta 1\gamma 1$ or other isoforms)
- **FAM-SAMS** peptide substrate
- ATP (adenosine triphosphate)
- AMPK reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μ M DTT)
- Phospho-SAMS peptide antibody (conjugated to a fluorophore for TR-FRET or used as is for FP)
- Stop buffer (e.g., 50 mM EDTA in reaction buffer)
- Black, low-volume 96- or 384-well microplates
- Microplate reader capable of measuring fluorescence polarization

Experimental Workflow:







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